ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl ring, which is a six-membered carbon ring. The presence of bromine, cyanide, and carboxylate groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of double bonds in the enoyl and cyanoprop groups could lead to geometric isomerism, where the compound could exist in different forms depending on the orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom could be reactive in nucleophilic substitution reactions, while the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like carboxylate could make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-4-26-19(25)16-10(2)11(3)27-18(16)22-17(24)13(9-21)7-12-8-14(20)5-6-15(12)23/h5-8,23H,4H2,1-3H3,(H,22,24)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZKTLVAFFFQPM-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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